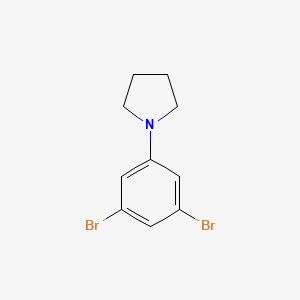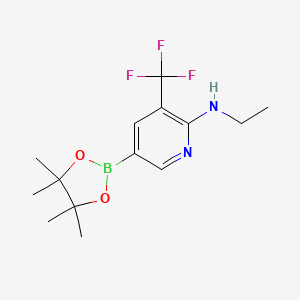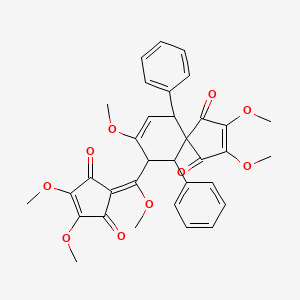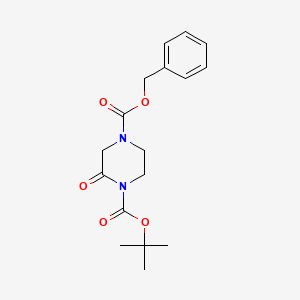
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Protein Tyrosine Kinase Inhibitors : It's an intermediate in the synthesis of Jak3 inhibitors, such as CP-690550, offering an efficient approach with high yields and industrial scale-up potential (Chen Xin-zhi, 2011).
Formation of Hydrogen Bonds in Crystal Structure : The compound forms hydrogen bonds in its crystal structure, indicating potential for specific molecular interactions (Thomas Kolter et al., 1996).
Use in Chiral Auxiliary and Peptide Synthesis : It's used as a chiral auxiliary and in the synthesis of dipeptides, demonstrating its utility in stereoselective organic synthesis (A. Studer et al., 1995).
Preparation of tert-Butyl (3R,4S)-3-Allyl-4-hydroxypiperidine-1-Carboxylates : The compound is involved in reactions yielding specific carboxylates, useful in organic synthesis and pharmaceutical applications (V. Boev et al., 2015).
Synthesis of Peptidomimetic Precursors : It's used in the synthesis of peptidomimetics, indicating its role in drug design and development (N. Franceschini et al., 2005).
Synthesis of Pyrrole Derivatives : The compound is used in the synthesis of pyrrole derivatives, highlighting its versatility in creating various organic compounds (Y. Nishio et al., 2011).
Polyamide Synthesis from Ether-carboxylic Acid : This application shows its use in polymer chemistry, specifically in creating new types of polyamides (S. Hsiao et al., 2000).
Synthesis of CCR2 Antagonists : It's a key intermediate in synthesizing CCR2 antagonists, important in medicinal chemistry for developing new therapeutics (C. Campbell et al., 2009).
Antitumor Activity : Compounds derived from this structure have shown potent cytotoxicity against certain cancer cell lines, pointing to its potential in cancer research (Jiao Ye et al., 2014).
Oxidative Difunctionalization of Aryl Alkynoates : It's involved in the formation of trisubstituted alkenes, useful in organic synthesis and potential pharmaceutical applications (T. Miao et al., 2016).
Thermal and Structural Analyses of Schiff Base Compounds : These analyses are critical for understanding the physical and chemical properties of materials synthesized using this compound (N. Çolak et al., 2021).
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQTZMJNLNEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


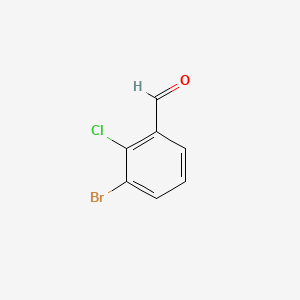


![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)
